4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid
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Overview
Description
4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
The synthesis of 4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid typically involves the formation of the indazole core followed by functionalization to introduce the amino and oxobutenoic acid groups. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted indazole derivatives .
Scientific Research Applications
4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of certain kinases, disrupting signaling pathways involved in cell proliferation and survival . The compound’s effects are mediated through binding to the active sites of these targets, leading to changes in their activity and downstream effects on cellular processes .
Comparison with Similar Compounds
4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid can be compared with other indazole derivatives, such as:
1H-indazole: A simpler indazole compound with basic biological activity.
2H-indazole: Another indazole isomer with different reactivity and applications.
3-amino-1H-indazole: Known for its anticancer properties and used in drug development.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives .
Properties
Molecular Formula |
C11H9N3O3 |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H9N3O3/c15-10(3-4-11(16)17)13-8-1-2-9-7(5-8)6-12-14-9/h1-6H,(H,12,14)(H,13,15)(H,16,17) |
InChI Key |
KJYKRLGZRDUUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C=NN2 |
Origin of Product |
United States |
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